拉祖普他非

概述

科学研究应用

作用机制

安全和危害

Razuprotafib should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment including chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

未来方向

Razuprotafib is currently being investigated for its potential in treating diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19 patients . A Phase 2 clinical trial is underway to examine the effects of Razuprotafib on COVID-19 patients . Another study has shown promise for Razuprotafib in aiding patients with open-angle glaucoma or ocular hypertension .

生化分析

Biochemical Properties

Razuprotafib interacts with the enzyme VE-PTP (vascular endothelial-protein tyrosine phosphatase), a negative regulator of Tie2 in diseased blood vessels . By binding and inhibiting the intracellular catalytic domain of VE-PTP, Razuprotafib prevents the inactivation of Tie2 . This allows Razuprotafib to restore Tie2 activation, enhancing endothelial function and stabilizing blood vessels .

Cellular Effects

Razuprotafib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by restoring Tie2 activation, which enhances endothelial function and stabilizes blood vessels . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Razuprotafib involves the inhibition of VE-PTP, a negative regulator of Tie2 in diseased blood vessels . Razuprotafib binds and inhibits the intracellular catalytic domain of VE-PTP, preventing the inactivation of Tie2 . This allows Razuprotafib to restore Tie2 activation, leading to the enhancement of endothelial function and stabilization of blood vessels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Razuprotafib have been observed to change over time. For instance, in a study involving patients with open-angle glaucoma or ocular hypertension, Razuprotafib demonstrated a significantly larger reduction in diurnal intraocular pressure than latanoprost alone after 28 days .

Metabolic Pathways

Razuprotafib undergoes enzymatic oxidation and methylation to form a major metabolite . The major pathway of Razuprotafib metabolism involves extensive oxidation of the thiophene and phenyl rings .

准备方法

现有文献中并未详细介绍瑞舒普罗菲布的合成路线和反应条件。 已知瑞舒普罗菲布是一种小分子,患者可以通过皮下注射自行服用 。该化合物的工业生产方法可能涉及标准有机合成技术,包括使用特定的试剂和催化剂来实现所需的分子结构。

化学反应分析

瑞舒普罗菲布会发生各种化学反应,主要涉及其与 VE-PTP 的相互作用。 它是 VE-PTP 催化活性的强效且选择性抑制剂,IC50 为 17 pM 。 该化合物促进 Tie2 活化,增强血管生成素-1 (ANG1) 诱导的 Tie2 活化,并刺激 Tie2 途径中信号分子(包括 AKT、eNOS 和 ERK)的磷酸化 。这些反应中常用的试剂和条件包括针对 Tie2 途径的特定抑制剂和激活剂。

相似化合物的比较

瑞舒普罗菲布在选择性抑制 VE-PTP 和恢复 Tie2 活化方面是独一无二的。类似化合物包括:

瑞舒普罗菲布的独特性在于它对 VE-PTP 的强效和选择性抑制,这使其有别于其他 Tie2 激动剂和抑制剂。

属性

IUPAC Name |

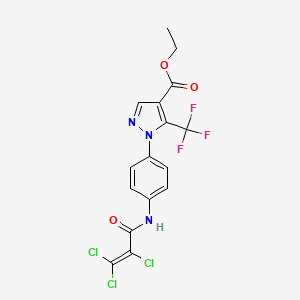

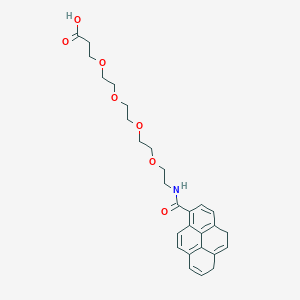

[4-[(2S)-2-[[(2S)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O6S3/c1-36-26(32)29-21(15-17-6-3-2-4-7-17)24(31)27-20(22-16-38-25(28-22)23-8-5-13-37-23)14-18-9-11-19(12-10-18)30-39(33,34)35/h2-13,16,20-21,30H,14-15H2,1H3,(H,27,31)(H,29,32)(H,33,34,35)/t20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJDHELCGJFUHW-SFTDATJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)NS(=O)(=O)O)C3=CSC(=N3)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Razuprotafib inhibits [VE-PTP](https://go.drugbank.com/bio_entities/BE0003769) (a negative regulator of Tie2 in diseased blood vessels) by binding and inhibiting the intracellular catalytic domain of VE-PTP that inactivates Tie2. This in turn allows razuprotafib to restore Tie2 activation to allow for enhancement of endothelial function and stabilization of blood vessels. Razuprotafib is being investigated against diabetic vascular complications and acute respiratory distress syndrome (ARDS) in COVID-19. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1008510-37-9 | |

| Record name | Razuprotafib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1008510379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razuprotafib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RAZUPROTAFIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WAX4UT396 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action of razuprotafib and how does it impact the Tie2 signaling pathway?

A1: Razuprotafib is a potent and selective small molecule inhibitor of vascular endothelial protein tyrosine phosphatase (VE-PTP), an enzyme that negatively regulates Tie2 receptor activity. [] By inhibiting VE-PTP, razuprotafib prevents the dephosphorylation of Tie2, leading to sustained activation of the Tie2 signaling pathway. [, ] This activation promotes endothelial cell survival, reduces vascular leakage, and may improve blood flow in tissues. [, ]

Q2: What is known about the absorption, distribution, metabolism, and excretion (ADME) profile of razuprotafib?

A2: Studies using radiolabeled razuprotafib have revealed that it is rapidly absorbed following subcutaneous administration in multiple species, including humans. [] The compound is primarily distributed to plasma, with a lower blood-to-plasma ratio observed in humans (B:P = 0.36). [] Metabolism studies indicate that razuprotafib is extensively metabolized, primarily by the CYP2C8 enzyme. [, ] A major metabolite in monkeys and humans is an S-methylated oxidized derivative, formed through a pathway involving thiol oxidation. [] Elimination of radioactivity occurs predominantly via feces in all species studied. []

Q3: Are there preclinical models that demonstrate the efficacy of razuprotafib?

A3: In vitro studies utilizing AGAL-deficient endothelial cells, a model system for studying Fabry disease, demonstrated that razuprotafib treatment improved glycocalyx structure and endothelial function. [] This improvement was comparable to that observed with enzyme replacement therapy and other therapeutic interventions, suggesting its potential in addressing endothelial dysfunction associated with this disease. []

Q4: What are the potential applications of razuprotafib beyond its use in ophthalmology?

A4: While razuprotafib has shown promise in clinical trials for glaucoma and ocular hypertension as an adjunct therapy, [] its mechanism of action suggests broader therapeutic potential. Given the role of Tie2 signaling in vascular homeostasis, razuprotafib may be investigated for its therapeutic benefit in other conditions characterized by endothelial dysfunction and vascular leakage, such as diabetic retinopathy, macular edema, and inflammatory diseases. [] Further research is needed to fully elucidate its therapeutic potential in these areas.

Q5: What analytical techniques are used to characterize and quantify razuprotafib and its metabolites?

A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for the characterization and quantification of razuprotafib and its metabolites in various biological matrices. [, ] This technique allows for the sensitive and specific detection of the parent drug and its metabolites, enabling detailed metabolic profiling and pharmacokinetic studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Z)-4-amino-2-fluorobut-2-enyl]-3-[3-(dimethylsulfamoyl)phenyl]-2-methylindole-5-carboxylic acid;hydrochloride](/img/structure/B610345.png)

![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)